
Ethyl 2-(chlorosulfonyl)acetate
Overview
Description
Ethyl 2-(chlorosulfonyl)acetate is an organic compound with the chemical formula C4H7ClO4S. It is a colorless liquid characterized by its chlorosulfonyl and acetate functional groups. This compound is known for its applications in various chemical processes and is often used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(chlorosulfonyl)acetate can be synthesized through the reaction of ethyl acetate with chlorosulfonic acid. The reaction typically occurs at room temperature and involves the substitution of the hydroxyl group in ethyl acetate with a chlorosulfonyl group .
Industrial Production Methods: In industrial settings, the production of ethyl (chlorosulfonyl)acetate involves the use of chlorosulfonyl chloride and ethyl acetate. The reaction is carried out under controlled conditions to ensure the efficient formation of the desired product. The process requires careful handling of reagents due to their corrosive nature .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(chlorosulfonyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl acetate and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, which can replace the chlorosulfonyl group.
Water: For hydrolysis reactions.
Major Products Formed:
Ethyl acetate: Formed during hydrolysis.
Sulfuric acid: A by-product of hydrolysis.
Scientific Research Applications
Ethyl 2-(chlorosulfonyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl (chlorosulfonyl)acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the substitution of the chlorosulfonyl group with other functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
- Methyl (chlorosulfonyl)acetate
- Chlorosulfonylacetyl chloride
- Sulfoacetic acid
Comparison: Ethyl 2-(chlorosulfonyl)acetate is unique due to its specific combination of chlorosulfonyl and acetate functional groups. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, methyl (chlorosulfonyl)acetate has a similar structure but differs in the alkyl group, affecting its reactivity and applications .
This compound stands out for its versatility in organic synthesis and its wide range of applications in various fields of scientific research and industry.
Properties
IUPAC Name |
ethyl 2-chlorosulfonylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZKKQRUBQFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481258 | |
Record name | ethyl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55896-93-0 | |
Record name | ethyl (chlorosulfonyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(chlorosulfonyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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